molecular formula C33H40O22 B2957493 5-Hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one CAS No. 307950-53-4

5-Hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

Cat. No.: B2957493
CAS No.: 307950-53-4
M. Wt: 788.661
InChI Key: ZYJKKAOXNQVUMQ-AYUMGUPMSA-N
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Description

This compound is a highly glycosylated flavonoid derivative featuring a chromen-4-one (flavone) core substituted with three distinct carbohydrate moieties. Structurally, it includes:

  • A 5-hydroxy group at position 5 of the flavone backbone.
  • A 4-hydroxyphenyl group at position 2.
  • Three glycosylation sites: A β-D-glucopyranosyl unit at position 7 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]. Two additional β-D-glucopyranosyl units at positions 3 and 6 [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl].

While its exact natural source is unspecified in available literature, analogous compounds are commonly isolated from plants (e.g., Acacia nilotica) or marine organisms .

Properties

CAS No.

307950-53-4

Molecular Formula

C33H40O22

Molecular Weight

788.661

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

InChI

InChI=1S/C33H40O22/c34-6-13-17(38)22(43)25(46)31(51-13)50-12-5-11-16(20(41)29(12)54-32-26(47)23(44)18(39)14(7-35)52-32)21(42)30(28(49-11)9-1-3-10(37)4-2-9)55-33-27(48)24(45)19(40)15(8-36)53-33/h1-5,13-15,17-19,22-27,31-41,43-48H,6-8H2/t13-,14+,15+,17-,18+,19+,22+,23-,24-,25-,26+,27+,31-,32-,33-/m1/s1

InChI Key

ZYJKKAOXNQVUMQ-AYUMGUPMSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

solubility

not available

Origin of Product

United States

Biological Activity

5-Hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one (commonly referred to as Isonaringin) is a flavonoid compound with significant biological activity. This article delves into its biological properties supported by various studies and data.

Molecular Formula: C27H32O14
Molecular Weight: 580.5 g/mol
CAS Number: 552-57-8
Synonyms: Isonaringin

Sources

Isonaringin is primarily extracted from plants such as Clinopodium umbrosum, Streptomyces lanatus, and Citrus species. Its structural complexity contributes to its diverse biological activities.

Biological Activities

  • Antioxidant Activity
    • Isonaringin exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. This activity is crucial for protecting cells from oxidative damage and may contribute to its neuroprotective effects .
  • Neuroprotective Effects
    • Research indicates that Isonaringin enhances neuroplasticity by promoting synaptogenesis and neurogenesis. It activates the MAPK/Erk signaling pathway, which is involved in neuronal survival and differentiation. Increased levels of brain-derived neurotrophic factor (BDNF) have been observed following treatment with this compound .
  • Anti-inflammatory Properties
    • Isonaringin has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role .
  • Antimicrobial Activity
    • Preliminary studies suggest that Isonaringin possesses antimicrobial properties against various bacterial strains. Its efficacy may be attributed to its ability to disrupt microbial cell membranes .

The biological activities of Isonaringin can be attributed to several mechanisms:

  • Free Radical Scavenging: The presence of hydroxyl groups in its structure enables effective scavenging of reactive oxygen species (ROS).
  • Signal Pathway Modulation: Isonaringin modulates key signaling pathways (e.g., MAPK/Erk) that regulate cell survival and proliferation.
  • Gene Expression Regulation: It influences the expression of genes related to neuroprotection and inflammation through transcription factor activation.

Case Studies

Case Study 1: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of Isonaringin resulted in improved cognitive function and memory retention following induced oxidative stress. The compound significantly increased levels of pCREB and BDNF in the hippocampus .

Case Study 2: Antioxidant Efficacy
In vitro assays revealed that Isonaringin exhibited a dose-dependent reduction in malondialdehyde (MDA) levels—an indicator of lipid peroxidation—thereby confirming its antioxidant capabilities .

Data Summary Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
NeuroprotectiveMAPK/Erk pathway activation
Anti-inflammatoryCytokine inhibition
AntimicrobialCell membrane disruption

Comparison with Similar Compounds

Key Observations:

Glycosylation Complexity: The target compound’s triple glycosylation distinguishes it from diosmin (disaccharide) and hesperidin (monosaccharide). This likely enhances water solubility but may reduce membrane permeability .

Core Structure : Unlike hesperidin’s dihydrochromen-4-one, the target retains the planar flavone structure, which is critical for π-π stacking interactions with proteins .

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